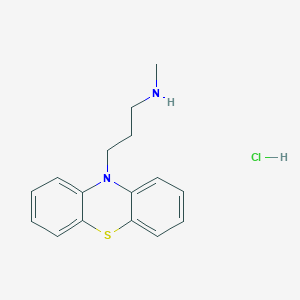

Demethylpromazine hydrochloride

Description

Contextualizing Demethylpromazine Hydrochloride within Phenothiazine (B1677639) Chemical Research

The phenothiazine nucleus, a tricyclic scaffold, is a privileged structure in medicinal chemistry, serving as the basis for a wide array of drugs with diverse biological activities. wikipedia.org The systematic exploration of phenothiazine derivatives was a pioneering effort in medicinal chemistry and established phenothiazine as a prototypical lead structure. wikipedia.org Research into phenothiazines has led to the development of antipsychotics, antihistamines, and antiemetics.

Historical Perspectives on its Identification in Metabolic Studies

The identification of Demethylpromazine as a metabolite of promazine (B1679182) dates back to early research on the metabolism of phenothiazine drugs. Studies in the mid-20th century began to unravel the complex metabolic pathways of these compounds. For instance, a 1962 study investigated the relative activities of promazine and its metabolites, indicating an early interest in the pharmacological contribution of these biotransformed products.

Later, more definitive studies, such as one published in 1988, detailed the in vitro metabolism of promazine. This research demonstrated that promazine and its demethylated products undergo metabolic N- and alpha-C-oxidation in liver homogenates. The study successfully isolated and characterized these N-oxidation products, providing clear evidence for the demethylation pathway of promazine.

Significance of this compound as a Metabolite in Preclinical Research Contexts

The significance of this compound in preclinical research lies in its own biological activity and its contribution to the effects of its parent compound, promazine. The desmethylated metabolites of phenothiazines are known to be pharmacologically active.

The study of such active metabolites is crucial for a comprehensive understanding of a drug's action. The presence of active metabolites like Demethylpromazine can influence the therapeutic efficacy and potential side effects of the parent drug. Therefore, preclinical evaluation of these metabolites is an essential component of drug development and research in the phenothiazine class.

Compound Information

| Compound Name |

| This compound |

| Promazine |

| Chlorpromazine (B137089) |

| Levomepromazine |

| Phenothiazine |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

17140-12-4 |

|---|---|

Molecular Formula |

C16H19ClN2S |

Molecular Weight |

306.9 g/mol |

IUPAC Name |

N-methyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H18N2S.ClH/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18;/h2-5,7-10,17H,6,11-12H2,1H3;1H |

InChI Key |

CEBUJGVTZAUTMO-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Metabolic Formation and Biotransformation Pathways of Demethylpromazine Hydrochloride

The formation of demethylpromazine from its parent compound, promethazine (B1679618), is a key metabolic step mediated by specific enzyme systems within the body.

Enzymatic Pathways Leading to N-Demethylation of Promethazine

The primary mechanism for the formation of demethylpromazine is the N-demethylation of promethazine, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Research has identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the metabolism of promethazine in human liver microsomes. nih.govresearchgate.net This includes the process of N-demethylation, which leads to the formation of demethylpromazine. nih.gov In vitro studies using human liver microsomes have shown that promethazine is biotransformed into several metabolites, including N-demethylated products. nih.gov The significant role of CYP2D6 is further underscored by the fact that individuals with genetic variations leading to poor CYP2D6 metabolism may experience altered responses to promethazine. researchgate.net

While CYP2D6 is the main contributor, other CYP isoenzymes may also play a role, particularly in the metabolism of other phenothiazine (B1677639) drugs, suggesting a potential for minor contributions to promethazine N-demethylation. For instance, studies on the phenothiazine neuroleptic thioridazine (B1682328) have shown the involvement of CYP1A2 and CYP3A4 in its N-demethylation. ebi.ac.uk This highlights the possibility of a broader involvement of CYP enzymes in the metabolism of this class of compounds.

Table 1: Key Cytochrome P450 Enzymes in Phenothiazine Metabolism

| Enzyme | Role in Promethazine Metabolism | Role in Other Phenothiazines (e.g., Thioridazine) |

| CYP2D6 | Principal enzyme for N-demethylation. nih.govresearchgate.net | Also involved in the metabolism of other phenothiazines. |

| CYP1A2 | Minor or unconfirmed role. | Involved in N-demethylation. ebi.ac.uk |

| CYP3A4 | Minor or unconfirmed role. | Involved in N-demethylation. ebi.ac.uk |

Beyond the well-established role of cytochrome P450 enzymes, other enzymatic systems are known to metabolize drugs containing tertiary amine structures like promethazine. Flavin-containing monooxygenases (FMOs) are a notable example. These enzymes are capable of N-oxidation, and for some compounds, this can be a precursor to or a parallel pathway with N-demethylation. nih.govebi.ac.uknih.govnih.govnih.gov While direct studies confirming the specific role of FMOs in the N-demethylation of promethazine are not extensively documented, their known function in metabolizing similar chemical moieties suggests a potential contribution.

Monoamine oxidases (MAOs) are another class of enzymes involved in the metabolism of amines. springernature.com Although their primary substrates are typically endogenous neurotransmitters, they can also metabolize certain xenobiotics. The interaction of promethazine with MAO has been noted in the context of potential drug interactions, but their direct role in the formation of demethylpromazine is less clear. nih.gov

Preclinical Biotransformation Studies of Promethazine Yielding Demethylpromazine Hydrochloride

Preclinical studies using various in vitro and in vivo models are essential for characterizing the metabolic fate of a drug.

In Vitro Metabolic Stability and Metabolite Profiling in Hepatic Microsomes

In vitro studies using liver microsomes from different species are a standard method to assess metabolic stability and identify metabolites. ebi.ac.uknih.goviu.eduxenotech.comnih.gov For promethazine, such studies have confirmed the formation of N-desmethylpromethazine (also referred to as Nor1PMZ or DMPMZ). nih.govresearchgate.net A recent study on the enantiomeric profile of promethazine in liver microsomes identified N-desmethyl promethazine as a metabolite. researchgate.net

A study utilizing rabbit liver homogenates also identified N-dealkylated products of promethazine. nih.gov In rat liver homogenates, promethazine has been shown to undergo N-demethylation. xenotech.com The general procedure for such assays involves incubating the parent drug with liver microsomes and cofactors, followed by analysis of the reaction mixture to measure the disappearance of the parent compound and the appearance of metabolites over time.

Table 2: In Vitro Metabolites of Promethazine Identified in Liver Microsome Studies

| Species | Identified Metabolites | Research Finding |

| Human | N-demethylated metabolites | CYP2D6 is the principal enzyme. nih.gov |

| Rabbit | N-dealkylated products | Formation of N-oxidized and N-dealkylated metabolites. nih.gov |

| Rat | N-demethylation products | Promethazine undergoes hydroxylation, dealkylation, and N-demethylation. xenotech.com |

| Swine | Monodesmethyl-promethazine (Nor1PMZ) | Nor1PMZ was identified as a stable metabolite. researchgate.net |

Comparative Metabolic Studies Across Diverse Preclinical Species

Comparative metabolic studies are crucial for selecting appropriate animal models for toxicological testing. A study on the metabolism of promethazine in swine identified demethylpromazine as a significant metabolite and noted its presence in humans, rats, and mice as well, suggesting a common metabolic pathway across these species. researchgate.net

A National Toxicology Program (NTP) report on promethazine hydrochloride detailed its metabolism in rats, confirming that the drug is readily metabolized and that N-demethylation occurs in rat liver homogenates. xenotech.com While direct, side-by-side quantitative comparisons of promethazine metabolism in the liver microsomes of common preclinical species like rats, dogs, and monkeys are not extensively published, the available data indicate that N-demethylation is a conserved metabolic pathway.

Characterization of Excretion Pathways of this compound in Preclinical Investigations

The excretion of metabolites is the final step in their elimination from the body. In preclinical studies, this is typically investigated by analyzing urine and feces.

The NTP report on promethazine in rats indicated that after administration, several metabolites are found in the urine. xenotech.com This suggests that renal excretion is a significant route for the elimination of promethazine metabolites, including demethylpromazine. While specific quantitative data on the percentage of demethylpromazine excreted in the urine and feces of various preclinical species is limited, the general principles of drug excretion suggest that as a more polar metabolite than the parent drug, demethylpromazine is likely to be primarily excreted via the kidneys. Studies on the excretion of other drugs in preclinical species like dogs and cats show that both urinary and fecal routes can be important, depending on the physicochemical properties of the compound. nih.gov

Chemical Synthesis and Derivatization Strategies Relevant to Demethylpromazine Hydrochloride Analogs

Methodologies for the Chemical Synthesis of Demethylated Phenothiazine (B1677639) Analogs

The synthesis of demethylated phenothiazine analogs, such as Demethylpromazine, involves the construction of the tricyclic phenothiazine core followed by the introduction of a specific side chain at the N10 position. The core itself can be synthesized through various methods, including a modern three-component approach. This metal-free method utilizes simple starting materials like cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts to selectively produce the phenothiazine structure under aerobic conditions. rsc.org

Once the phenothiazine nucleus is obtained, the key step is the N-alkylation to introduce the desired side chain. For Demethylpromazine, this would be a (2-methylamino)propyl chain. A common strategy involves reacting the phenothiazine core with a haloalkylamine derivative. For instance, 10-chloroacetylphenothiazine can be treated with appropriate amines to yield 10-substituted phenothiazines. nih.gov To synthesize a demethylated analog specifically, one would use an amine with a single methyl group instead of a dimethylamino group.

Another established route involves the reaction of 2-chloroacetyl phenothiazines with phenols or salts of various acids to create substitutions at the 2-position of the ring, which can be a precursor step before or after the N10-alkylation. nih.gov The synthesis of the side chain itself is a critical component. For example, N-chloroacetyl-o-aminophenol has been synthesized in high yield through a straightforward method, showcasing the preparation of precursors for side-chain attachment. nih.gov

Synthesis of the Phenothiazine Core: Often achieved by reacting diphenylamine (B1679370) derivatives with sulfur or through newer multi-component reactions. rsc.org

Functionalization of the Core (Optional): Introduction of substituents, such as halogens, onto the aromatic rings to modulate electronic properties. Chlorination at the 2-position is a common modification. jmedchem.com

N-Alkylation: The phenothiazine nitrogen is alkylated using a suitable haloalkylamine. To obtain a demethylated analog, a monomethylated side-chain precursor is used. For instance, reacting the sodium salt of phenothiazine with a (2-methylamino)propyl chloride derivative would yield the desired scaffold.

This modular approach allows for the synthesis of a wide variety of analogs by changing the starting materials for the core synthesis or by using different alkylating agents for the side chain.

Strategies for Structural Derivatization and Modification of Related Phenothiazine Scaffolds

Structural modification of the phenothiazine scaffold is a key strategy for exploring structure-activity relationships (SAR) and developing new chemical entities. nih.govnih.gov These modifications can be broadly categorized into changes to the tricyclic core and alterations of the N10 side chain. jmedchem.comresearchgate.net

Core Modifications: The tricyclic phenothiazine system provides multiple positions for substitution, primarily on the two benzene (B151609) rings and the central thiazine (B8601807) ring. researchgate.net

Ring Substitution: Introducing substituents at positions 2, 3, and 7 of the phenothiazine core significantly impacts the molecule's electronic and steric properties. jmedchem.comchemrxiv.org Halogenation, particularly chlorination at the 2-position, is a classic modification used in the synthesis of drugs like chlorpromazine (B137089). jmedchem.com Introducing alkyl or alkoxy groups at positions 3 and 7 has also been explored to fine-tune properties. chemrxiv.org

Ring System Exchange: A more profound modification involves replacing one or both of the benzene rings with various homo- or heteroaromatic rings, such as pyridine. researchgate.netresearchgate.net This leads to the formation of azaphenothiazines (e.g., pyridobenzothiazines and dipyridothiazines), which represent a diverse family of structurally related compounds with distinct properties. mdpi.com

Thiazine Ring Modification: The sulfur atom in the central ring can be oxidized to form sulfoxide (B87167) and sulfone derivatives, which alters the geometry and electronic nature of the scaffold. mdpi.commdpi.com The nitrogen atom (N10) is the primary site for introducing side chains, but it can also be a site for other substitutions, such as phosphorylation. mdpi.com

Side Chain Modifications: The nature of the aminoalkyl side chain attached at the N10 position is a critical determinant of the compound's properties.

Chain Length and Branching: Variations in the length and branching of the alkyl chain connecting the phenothiazine nitrogen to the terminal amino group influence receptor interactions. jmedchem.com

Terminal Amino Group: The substitution pattern on the terminal nitrogen is crucial. Demethylpromazine is characterized by a secondary amine (monomethylated). Other analogs feature primary amines, tertiary amines (like dimethylamino in promazine), or incorporate the nitrogen into a heterocyclic system, such as a piperazine (B1678402) ring. jmedchem.com The incorporation of piperazine moieties has been a significant strategy in developing second-generation phenothiazines. jmedchem.com

The table below summarizes key derivatization strategies for the phenothiazine scaffold.

| Modification Site | Strategy | Example of Functional Group/Change | Reference |

| Ring Position 2 | Halogenation | Introduction of Chlorine (Cl) | jmedchem.com |

| Ring Positions 3 & 7 | Alkoxylation | Introduction of Methoxyethoxy (MEEO) groups | chemrxiv.org |

| Ring Positions 3 & 7 | Amination | Introduction of N'-Arylamino groups | mdpi.com |

| N10 (Thiazine N) | Alkylation | Attachment of various aminoalkyl chains | researchgate.netresearchgate.net |

| N10 (Thiazine N) | Phosphorylation | Reaction with 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | mdpi.com |

| Benzene Rings | Ring Exchange | Replacement with Pyridine rings to form Azaphenothiazines | mdpi.com |

| Sulfur (Thiazine S) | Oxidation | Conversion to Sulfoxide (S=O) or Sulfone (SO₂) | mdpi.commdpi.com |

| N10 Side Chain | Terminal Amine | Use of Piperazine or other heterocyclic amines | jmedchem.com |

These diverse strategies allow for the fine-tuning of the phenothiazine molecule, enabling the synthesis of a vast library of compounds, including conformationally restricted analogs where the side chain is fixed into a specific position to study conformational requirements for biological activity. nih.gov

Methodologies for Isotopic Labeling of Demethylpromazine Hydrochloride for Research Applications

Isotopic labeling is an indispensable tool in drug discovery and development, used to trace the metabolic fate of compounds and to serve as internal standards for quantitative analysis. nih.gov For a compound like Demethylpromazine, introducing stable or radioactive isotopes allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and selectivity, often using mass spectrometry (MS). nih.gov

Stable Isotope Labeling (SIL): The most common stable isotopes used in drug metabolism studies are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The synthesis of isotopically labeled Demethylpromazine would involve incorporating these isotopes into its structure.

Deuterium (²H) Labeling: Deuterium atoms can be introduced by using deuterated reagents during synthesis. For example, the methyl group on the side chain nitrogen could be replaced with a trideuteromethyl group (-CD₃) by using deuterated methyl iodide in the appropriate synthetic step. Alternatively, non-labile positions on the aromatic rings can be deuterated.

Carbon-13 (¹³C) Labeling: ¹³C-labeled precursors can be used to build the phenothiazine core or the side chain. For instance, a ¹³C-labeled propyl chain could be used during the N-alkylation step.

Nitrogen-15 (¹⁵N) Labeling: The nitrogen atoms in the phenothiazine ring or the side chain can be replaced with ¹⁵N. This is achieved by using ¹⁵N-labeled ammonia (B1221849) or amines in the early stages of the synthesis.

These stable isotope-labeled analogs are chemically identical to the unlabeled drug but are distinguishable by their higher mass in a mass spectrometer. This property makes them ideal internal standards for quantitative bioanalysis, as they co-elute with the analyte and experience similar ionization effects, correcting for variability in sample preparation and instrument response. nih.gov

Radioactive Isotope Labeling: Radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) are also used, particularly in early development, to conduct mass balance studies and identify all metabolites.

Carbon-14 (¹⁴C) Labeling: Synthesizing ¹⁴C-Demethylpromazine allows for the tracking of the entire carbon skeleton of the molecule. This is the gold standard for quantitative whole-body autoradiography and determining the full metabolic profile of a drug.

Tritium (³H) Labeling: Tritiation can sometimes be achieved by catalytic exchange with tritium gas, although this can lead to labeling at metabolically labile positions. A more robust approach is to use tritiated synthetic precursors.

Research involving phenothiazine derivatives has utilized radioactive isotopes to study their biological interactions. For example, a study on various phenothiazines used radioactive zinc isotopes to investigate their effect on zinc turnover in the brain. nih.gov Similarly, labeled Demethylpromazine would be a critical tool for elucidating its specific metabolic pathways and pharmacokinetic profile in preclinical and clinical research.

The choice of isotope and labeling position is critical and depends on the research question. The label must be placed in a metabolically stable position to ensure that it remains on the molecule or its key metabolites throughout the study.

Advanced Analytical and Bioanalytical Methodologies for Demethylpromazine Hydrochloride Research

Chromatographic Separation Techniques for Demethylpromazine Hydrochloride and its Related Compounds

Chromatographic techniques are fundamental for the separation and quantification of this compound and its metabolites from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the cornerstones of this analytical approach, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications

HPLC is a widely used technique for the analysis of phenothiazine (B1677639) derivatives, including compounds structurally similar to this compound. A stability-indicating HPLC method was developed for the determination of promethazine (B1679618) hydrochloride, a related phenothiazine, in pharmaceutical dosage forms. nih.gov This method utilized a C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, demonstrating the capability of HPLC to separate the parent drug from its degradation products. nih.gov Similarly, a rapid HPLC method with fluorescence detection has been reported for the determination of chlorpromazine (B137089) hydrochloride and its oxidation products, showcasing the technique's sensitivity and specificity. researchgate.net

UHPLC, with its use of smaller particle size columns (typically < 2 µm), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. nih.gov While specific UHPLC methods for this compound are not extensively documented in publicly available literature, the principles and applications for related compounds are directly transferable. For instance, a UHPLC-MS/MS method was developed for the quantification of the analgesic candidate PT-31 in rat plasma, demonstrating the rapid and sensitive nature of UHPLC in bioanalytical studies. nih.gov The enhanced resolution of UHPLC is particularly beneficial for separating complex mixtures of metabolites, which is often the case in the analysis of phenothiazine derivatives.

A key aspect of chromatographic separation of phenothiazines is the optimization of mobile phase composition, including pH and organic modifier concentration, and column temperature to achieve the desired separation. nih.gov For example, the retention behavior of 16 phenothiazines was studied on a beta-cyclodextrin (B164692) bonded phase column, where gradient elution was successful in separating all compounds. nih.gov

Table 1: Illustrative HPLC and UHPLC Conditions for the Analysis of Phenothiazine-Related Compounds

| Parameter | HPLC Method for Promethazine HCl nih.gov | UHPLC-MS/MS Method for an Analgesic Candidate nih.gov |

| Column | C8 (150 mm x 4.6 mm, 3 µm) | Not specified |

| Mobile Phase | Acetonitrile: 25mM Phosphate buffer (pH 7.0), 50:50 (v/v) | Not specified |

| Flow Rate | 1 mL/min | Not specified |

| Detection | UV at 249 nm | MS/MS with electrospray ionization (positive mode) |

| Run Time | Not specified | Not specified |

This table presents data from studies on related compounds due to the limited availability of specific data for this compound.

Method Development for Bioanalytical Quantification in Diverse Biological Matrices

The development of robust bioanalytical methods is crucial for accurately quantifying this compound and its metabolites in biological matrices such as plasma, urine, and tissue. uni-siegen.descitepress.orgnih.gov These methods must be validated for parameters including linearity, accuracy, precision, selectivity, and stability to ensure reliable results. orientjchem.orgirjponline.orgresearchgate.netijrpr.comnih.gov

A common approach for sample preparation in bioanalytical methods involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the biological matrix. For instance, a gas chromatography-mass spectrometry (GC-MS) method for the determination of chlorpromazine and its major metabolites in biological fluids utilized an inverse stable isotope dilution technique for quantification. nih.gov

The choice of the biological matrix can influence the method development strategy. For example, a method for the determination of phenothiazine derivatives in human plasma used monolithic silica (B1680970) SPE tips for rapid extraction. nih.gov The validation of a bioanalytical method for amoxicillin (B794) and clavulanate in human plasma was partially extended to different types of plasma (lithium-heparin, sodium-heparin, and K3-EDTA) to ensure its applicability in various clinical settings. mdpi.com

Table 2: Key Validation Parameters for Bioanalytical Methods

| Validation Parameter | Description | Typical Acceptance Criteria (as per FDA guidelines) scitepress.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the mean test results to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Spectroscopic Characterization Methods in this compound Analysis

Spectroscopic methods provide invaluable information on the structural and quantitative aspects of this compound and its metabolites. Mass spectrometry, in conjunction with liquid chromatography, is a powerful tool for identification and quantification, while other spectroscopic techniques like NMR and IR offer detailed structural elucidation.

Mass Spectrometry Techniques (LC-MS/MS, High-Resolution MS) for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices. mdpi.comyoutube.comnih.govmdpi.comdovepress.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the identification of unknown metabolites. nih.govnih.gov

The metabolism of phenothiazines can be complex, leading to a variety of metabolites. Mass spectrometry plays a key role in identifying these metabolites. nih.gov For example, a study on the human metabolism of phenothiazines to sulfoxides utilized a new HPLC-electrochemical detection method, but mass spectrometry is often the preferred method for definitive identification. capes.gov.br HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions), which is essential for confident metabolite identification. nih.gov

The development of a UHPLC-MS/MS bioanalytical method for a new drug candidate, PT-31, in rat plasma highlights the typical workflow, which includes method validation for linearity, precision, and accuracy. nih.gov Similarly, a method for the determination of promethazine and its metabolites in swine tissues using HPLC-MS/MS demonstrates the applicability of this technique to various biological samples. youtube.com

Table 3: Illustrative Mass Spectrometry Parameters for the Analysis of a Phenothiazine-Related Compound (Promethazine in Swine Tissue) youtube.com

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions (m/z) | Promethazine: 285.1 → 86.1, 285.1 → 198.1 |

| Promethazine Sulfoxide (B87167): 301.1 → 86.1, 301.1 → 198.1 | |

| Monodesmethyl-Promethazine: 271.1 → 72.1, 271.1 → 198.1 | |

| Linear Range | Promethazine & Promethazine Sulfoxide: 0.1 - 50 µg/kg |

| Monodesmethyl-Promethazine: 0.5 - 50 µg/kg | |

| Correlation Coefficient (r) | > 0.99 |

This table presents data from a study on a related compound due to the limited availability of specific data for this compound.

Advanced Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. uni-siegen.descitepress.orgksu.edu.sanih.govnih.govpace.edunist.govfrontiersin.orgnist.govresearchgate.netnih.gov The IR and Raman spectra of a molecule are unique and can be used for identification, much like a fingerprint. The IR spectrum of promazine (B1679182) hydrochloride, a closely related compound, has been reported. epfl.ch Raman spectroscopy has also been used to study phenothiazine and its derivatives, with major bands assigned to ring modes and vibrations of the alkyl side-chains. nih.govnih.gov

Table 4: General Wavenumber Regions for Key Functional Groups in Phenothiazine-like Structures (IR and Raman)

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| C-H (aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C-H (aliphatic) | Stretching | 3000 - 2850 | IR, Raman |

| C=C (aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| C-N | Stretching | 1350 - 1000 | IR |

| C-S | Stretching | 700 - 600 | IR, Raman |

This table provides general ranges and the exact positions of peaks would be specific to this compound.

Bioanalytical Research Techniques for Comprehensive Quantitative and Qualitative Analysis

A comprehensive understanding of the disposition of this compound in a biological system requires a combination of quantitative and qualitative analytical techniques. Bioanalytical research often involves a multi-faceted approach, starting with the development and validation of a quantitative assay, typically LC-MS/MS, to measure the concentration of the parent drug and its major metabolites over time.

Qualitative analysis, primarily driven by high-resolution mass spectrometry, is employed to identify the full spectrum of metabolites. This "metabolite profiling" or "metabolomics" approach can uncover unexpected metabolic pathways. nih.govnih.gov The integration of data from both quantitative and qualitative analyses provides a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Optimization of Sample Preparation Methodologies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma, serum, and urine, is critically dependent on the efficacy of the sample preparation methodology. The primary goal of sample preparation is to extract the analyte of interest from endogenous interferences like proteins, lipids, salts, and other small molecules that can suppress or enhance the analytical signal, leading to inaccurate results. nih.gov The choice of technique is often a balance between recovery, cleanliness of the extract, sample throughput, and cost. For phenothiazine derivatives like this compound, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most established methods, with newer microextraction techniques gaining traction. researchgate.netencyclopedia.pub

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For the extraction of phenothiazines, the selection of the organic solvent is crucial and is dictated by the polarity of the analyte. The optimization process involves adjusting the pH of the aqueous sample to ensure the analyte is in its non-ionized form, thereby maximizing its partitioning into the organic phase. While effective, LLE can be time-consuming and may require large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE due to its higher selectivity, reduced solvent consumption, and potential for automation. encyclopedia.pubresearchgate.net SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte while the matrix components are washed away. researchgate.net For phenothiazine analysis, reversed-phase sorbents like C18 and C8 are commonly employed. nih.gov The optimization of an SPE method involves a systematic four-step process:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727) followed by water or a buffer to ensure reproducible retention of the analyte.

Loading: The pre-treated biological sample is passed through the sorbent.

Washing: Interfering substances are removed with a weak solvent that does not elute the analyte of interest.

Elution: A strong organic solvent is used to desorb the analyte from the sorbent. researchgate.net

Research on various phenothiazine derivatives has demonstrated the effectiveness of SPE. For instance, a study on seven phenothiazines in human plasma and urine utilized disk SPE with a C18 cartridge, achieving recoveries between 64.0% and 92.1%. nih.gov Another method for four other phenothiazines employed cyanopropyl cartridges, yielding high absolute recoveries of over 91.0%. nih.gov

Advanced and Miniaturized Techniques are also being applied to bioanalysis, focusing on reducing sample volume and solvent consumption, and increasing throughput. nih.gov These include:

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to extract analytes directly from the sample or its headspace. nih.gov It is a solvent-free method that integrates sampling, extraction, and concentration into a single step. researchgate.net Studies on phenothiazines have shown that SPME coupled with LC-MS/MS can achieve very low detection limits, particularly in urine samples. researchgate.net

Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE, MEPS uses a small amount of sorbent packed into a syringe. nih.gov This technique is automated, fast, and significantly reduces the volume of solvents and sample required. nih.gov

The selection and optimization of the sample preparation method are crucial first steps in developing a robust bioanalytical assay for this compound, ensuring the removal of matrix components and the reliable measurement of the analyte. nih.gov

Table 1: Comparison of Sample Preparation Techniques for Phenothiazine Analysis

| Technique | Principle | Advantages | Disadvantages | Example Sorbent/Solvent for Phenothiazines |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, cost-effective | Time-consuming, large solvent volumes, potential for emulsions | Ethyl acetate, Diethyl ether researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High selectivity, high recovery, easily automated, less solvent use | Can be more expensive, method development can be complex | C18, C8, Cyanopropyl nih.govnih.gov |

| Solid-Phase Microextraction (SPME) | Analyte absorption/adsorption onto a coated fiber | Solvent-free, simple, sensitive | Fiber fragility, potential for matrix effects, requires specialized equipment | Polyacrylate-coated fiber researchgate.net |

| Microextraction by Packed Sorbent (MEPS) | Miniaturized SPE within a syringe | Automated, fast, very low sample and solvent volumes | Potential for carryover, limited sorbent capacity | C8, C18 nih.gov |

Rigorous Validation of Bioanalytical Methods for Preclinical Research Applications

The validation of a bioanalytical method is a formal process that provides evidence that the method is suitable for its intended purpose. nih.govnih.gov For preclinical research, which forms the basis for pivotal safety and efficacy studies, a rigorously validated method is essential to ensure the reliability and reproducibility of the quantitative data generated. fda.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the key parameters to be evaluated during method validation. fda.goveuropa.eu A full validation is required when a new bioanalytical method is developed for preclinical studies. pmda.go.jp

The core parameters that must be thoroughly assessed during the validation of a bioanalytical method for this compound are:

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and co-administered drugs. japsonline.com This is typically assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. europa.eu

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. pmda.go.jp These are determined by repeatedly analyzing quality control (QC) samples at multiple concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high. europa.eu For preclinical studies, the mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% for the LLOQ). europa.eupmda.go.jp

Calibration Curve and Linearity: The calibration curve depicts the relationship between the instrument response and the known concentration of the analyte. A calibration curve should be generated for each analytical run using a blank sample, a zero sample, and at least six to eight non-zero standards. europa.eu The range of the curve defines the limits within which the analyte can be reliably quantified. The linearity of the curve is typically evaluated using a regression analysis.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. pmda.go.jp The analyte response at the LLOQ should be at least five times the response of the blank matrix.

Recovery: The recovery of an analytical method is the efficiency of the extraction procedure, comparing the analyte response from an extracted sample to the response from a non-extracted standard of the same concentration. nih.govnih.gov While it does not need to be 100%, it should be consistent and reproducible.

Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. pmda.go.jp This includes bench-top stability (at room temperature), freeze-thaw stability (multiple cycles), and long-term stability (at the intended storage temperature, e.g., -80°C). researchgate.net The analyte is considered stable if the mean concentration at each level remains within ±15% of the nominal concentration.

Adherence to these rigorous validation parameters ensures that the bioanalytical method for this compound is reliable, reproducible, and fit for the purpose of supporting preclinical pharmacokinetic and toxicokinetic studies, thereby providing a solid foundation for further drug development.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation in Preclinical Research

| Validation Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | To ensure no interference from matrix components. | No significant interfering peaks at the retention time of the analyte or internal standard in blank samples. europa.eujapsonline.com |

| Accuracy | To measure the closeness of results to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ). pmda.go.jp |

| Precision (CV%) | To measure the reproducibility of the method. | CV ≤15% (≤20% at LLOQ). pmda.go.jp |

| Linearity (r²) | To demonstrate a proportional relationship between response and concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | To define the lowest reliable measurement concentration. | Analyte response should be ≥ 5 times the blank response; accuracy within ±20% and precision ≤20%. europa.eu |

| Stability | To ensure analyte does not degrade during sample handling and storage. | Mean concentration within ±15% of nominal values after storage under specified conditions. researchgate.net |

Structure Activity Relationship Sar and Computational Studies of Demethylpromazine Hydrochloride and Its Analogs

Structure-Activity Relationship Investigations within N-Demethylated Phenothiazine (B1677639) Series

The biological activity of phenothiazine derivatives is intricately linked to their structural features. The N-demethylated series, to which Demethylpromazine belongs, offers a compelling case study in structure-activity relationships (SAR). Key structural modifications on the phenothiazine scaffold significantly influence their therapeutic and biological effects.

A primary determinant of activity in the phenothiazine class is the nature of the substituent at the 2-position of the phenothiazine nucleus. The presence of an electron-withdrawing group, such as a chlorine atom in Chlorpromazine (B137089), is known to enhance antipsychotic activity. slideshare.net In contrast, Demethylpromazine, which is a metabolite of Promazine (B1679182), lacks a substituent at this position, generally resulting in reduced antipsychotic potency compared to its chlorinated and trifluoromethylated counterparts like Chlorpromazine and Trifluoperazine. youtube.com

Another critical feature is the length and structure of the alkyl side chain at the N-10 position. A three-carbon chain connecting the phenothiazine nitrogen to the terminal amine is considered optimal for antipsychotic activity. slideshare.netyoutube.com Deviation from this three-carbon linker typically leads to a decrease in potency. Demethylpromazine retains this crucial three-carbon chain.

The nature of the terminal amino group is also a significant factor. Demethylpromazine is a primary amine, resulting from the N-demethylation of Promazine. Studies on various phenothiazines have shown that primary and secondary amines can exhibit significant biological activity, sometimes differing in their receptor interaction profiles compared to their tertiary amine parent compounds. nih.gov For instance, demethylated metabolites of phenothiazines have been shown to retain considerable affinity for dopamine (B1211576) D2 receptors. nih.gov The removal of one or both methyl groups from the terminal nitrogen can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The table below summarizes the key structural features of Demethylpromazine and its close analogs, highlighting the variations that underpin their differing biological activities.

| Compound | PubChem CID | 2-Position Substituent | N-10 Side Chain | Terminal Amine | Key SAR Implication |

| Demethylpromazine | 28315 | -H | 3-carbon | Primary | Lacks electron-withdrawing group at C2, potentially lower antipsychotic potency than substituted analogs. |

| Promazine | 4926 | -H | 3-carbon | Tertiary (N,N-dimethyl) | Parent compound to Demethylpromazine; lacks C2 substituent. |

| Chlorpromazine | 2726 | -Cl | 3-carbon | Tertiary (N,N-dimethyl) | The chlorine atom at C2 enhances antipsychotic activity compared to Promazine. slideshare.net |

| Trifluoperazine | 5566 | -CF3 | 3-carbon with piperazine (B1678402) | Tertiary (N-methylpiperazine) | The trifluoromethyl group at C2 and the piperazine ring in the side chain contribute to high potency. youtube.com |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its target protein. For phenothiazine derivatives like Demethylpromazine, the primary pharmacological target is often the dopamine D2 receptor. While specific docking studies on Demethylpromazine are not extensively available, research on its close analogs, Promazine and Chlorpromazine, provides valuable insights into the probable binding interactions.

These studies consistently show that the protonated amino group of the side chain forms a crucial ionic interaction with a conserved aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor. nih.gov The phenothiazine ring system typically lodges in a hydrophobic pocket formed by aromatic and aliphatic residues from several transmembrane helices, including TM3, TM5, TM6, and TM7.

The substituent at the 2-position of the phenothiazine ring plays a significant role in modulating binding affinity. For instance, the electron-withdrawing chlorine atom of Chlorpromazine can engage in additional favorable interactions within the hydrophobic pocket, contributing to its higher affinity compared to the unsubstituted Promazine. nih.gov By extension, Demethylpromazine, lacking this substituent, would be expected to have a binding affinity more comparable to Promazine.

The table below presents hypothetical binding energies and key interacting residues for Demethylpromazine and its analogs at the dopamine D2 receptor, extrapolated from published studies on similar compounds.

| Compound | Predicted Binding Energy (kcal/mol) (Hypothetical) | Key Interacting Residues (Predicted) |

| Demethylpromazine | -8.5 | Asp114, Phe389, Phe390, Trp386, Val115 |

| Promazine | -8.7 | Asp114, Phe389, Phe390, Trp386, Val115 |

| Chlorpromazine | -9.5 | Asp114, Phe389, Phe390, Trp386, Val115, Ser193 |

| Trifluoperazine | -10.2 | Asp114, Phe389, Phe390, Trp386, Val115, Ser193, Val194 |

Note: The binding energies are hypothetical and for illustrative purposes to show relative differences based on SAR. The interacting residues are based on published docking studies of phenothiazine-like compounds with D2 receptor models.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the physicochemical properties that are important for a particular biological effect.

For phenothiazine derivatives, QSAR studies have been conducted to model various activities, including antipsychotic potency and toxicity. These studies often employ a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

A typical QSAR model for the antipsychotic activity of phenothiazines might take the following general form:

log(1/C) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Where:

log(1/C) is the biological activity (e.g., the inverse of the effective concentration).

σ represents the electronic properties of the substituent at the 2-position (Hammett constant).

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

Es is a steric parameter (Taft's steric parameter) for the side chain.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis of a set of compounds with known activities.

The following table illustrates the types of descriptors used in QSAR studies of phenothiazines and their general influence on activity.

| Descriptor Type | Example Descriptor | Influence on Antipsychotic Activity | Relevance to Demethylpromazine |

| Electronic | Hammett constant (σ) of C2 substituent | Electron-withdrawing groups generally increase activity. | As an unsubstituted analog, this would predict lower activity compared to Chlorpromazine. |

| Hydrophobic | logP | An optimal hydrophobicity is often required for activity. | The primary amine in Demethylpromazine likely lowers its logP compared to Promazine, affecting its activity profile. |

| Steric | Taft's steric parameter (Es) of the side chain | The size and shape of the side chain are critical for receptor fit. | The demethylation alters the steric bulk of the terminal amine, potentially influencing receptor interaction. |

| Topological | Connectivity indices | Describe the branching and connectivity of the molecule. | The overall topology of the phenothiazine scaffold is a key determinant of activity. |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, including the conformational changes of a ligand and its target receptor upon binding. For phenothiazine derivatives, MD simulations can offer insights into the stability of the ligand-receptor complex, the role of water molecules in the binding site, and the dynamic nature of the interactions that are not apparent from static docking poses.

MD simulations of phenothiazines, such as Chlorpromazine, within a lipid bilayer have shown that these molecules tend to orient themselves with the hydrophobic phenothiazine ring embedded in the lipid core and the polar side chain extending towards the aqueous phase or the headgroup region of the lipids. This has implications for how the drug approaches and interacts with transmembrane receptors like the D2 receptor.

For Demethylpromazine, MD simulations would be particularly useful in understanding the role of the primary amine in forming and breaking hydrogen bonds with the receptor and surrounding water molecules. The increased hydrogen bonding capacity of the primary amine compared to the tertiary amine of Promazine could lead to a different dynamic profile within the binding site, potentially affecting the residence time of the drug on the receptor.

The table below summarizes key findings from MD simulations of phenothiazine analogs that can be extrapolated to understand the behavior of Demethylpromazine.

| Simulation System | Key Findings from MD Simulations of Analogs | Inferred Implications for Demethylpromazine |

| Phenothiazine in a Lipid Bilayer | The phenothiazine ring anchors in the hydrophobic core of the membrane, while the side chain is more dynamic and interacts with the lipid headgroups and water. | Demethylpromazine would likely adopt a similar orientation, with its more polar primary amine side chain having strong interactions with the polar headgroups. |

| Phenothiazine-D2 Receptor Complex | The ionic bond with Asp114 is a stable anchor point. The phenothiazine ring shows some rotational freedom within the hydrophobic pocket. The side chain exhibits conformational flexibility. | The primary amine of Demethylpromazine could form more extensive hydrogen bond networks with the receptor and water, potentially leading to a more stabilized, or alternatively, a more dynamic binding mode. |

Future Research Directions and Translational Perspectives in Demethylpromazine Hydrochloride Research

Identification of Novel Molecular Targets and Pathways Potentially Modulated by Demethylpromazine Hydrochloride

The pharmacological activity of phenothiazines is complex, extending beyond their primary antagonism of dopamine (B1211576) D2 receptors. nih.gov Parent compounds like promazine (B1679182) are known to interact with a variety of other receptors, including serotonin, muscarinic, and histamine (B1213489) receptors. hmdb.ca This polypharmacology likely contributes to both their therapeutic effects and a wide range of side effects. However, the specific molecular targets of this compound remain largely uncharacterized.

Future research should focus on systematically screening this compound against a broad panel of receptors, enzymes, and ion channels. This would help determine if it shares the polypharmacological profile of its parent compound or if it possesses a unique target engagement profile. The potential for off-target toxicity is a significant concern in drug development, and identifying unintended molecular interactions of this compound is a critical step in assessing its safety profile. nih.govnih.gov

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed as a preliminary step to predict potential novel targets. nih.govnih.govvcu.edu These in silico methods can help prioritize experimental validation, making the search for novel targets more efficient. dovepress.com

Table 1: Potential Avenues for Identifying Novel Molecular Targets

| Research Approach | Description | Potential Insights |

| Receptor Binding Assays | Screening this compound against a large panel of known receptors (e.g., GPCRs, ion channels). | Identification of specific on-target and off-target interactions. |

| Enzyme Inhibition Assays | Testing the effect of the compound on the activity of various enzymes, particularly those involved in key signaling pathways. | Discovery of novel enzymatic modulation that could contribute to its pharmacological effects. |

| Computational Modeling | Utilizing in silico methods like molecular docking to predict binding affinities to a wide range of protein structures. nih.govvcu.edu | Prioritization of potential targets for experimental validation. |

| Phenotypic Screening | Using high-content imaging or other cell-based assays to identify cellular phenotypes induced by the compound, followed by target deconvolution. | Unbiased discovery of molecular pathways affected by this compound. |

Exploration of Uncharacterized Metabolic Pathways and Subsequent Metabolite Fates of this compound

Demethylpromazine is a known major metabolite of promazine, formed through N-demethylation primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2C19 playing significant roles. hmdb.ca The formation of demethylpromazine is a critical step in the biotransformation of promazine. researchgate.net However, the subsequent metabolic fate of demethylpromazine itself is not well-documented.

Further research is needed to investigate whether demethylpromazine undergoes further phase I (e.g., hydroxylation, sulfoxidation) or phase II (e.g., glucuronidation, sulfation) metabolism. nih.govcapes.gov.br Identifying these downstream metabolites is essential, as they could also be pharmacologically active or contribute to drug-drug interactions. The Human Metabolome Database lists promazine and its sulfoxide (B87167) metabolite, but detailed pathways for demethylpromazine are less clear. hmdb.ca

Table 2: Key Enzymes in Promazine Metabolism

| Enzyme Family | Specific Isoform(s) | Metabolic Reaction | Reference |

| Cytochrome P450 | CYP1A2, CYP2C19 | N-demethylation of promazine to demethylpromazine | hmdb.ca |

| Cytochrome P450 | CYP1A2, CYP3A4 | 5-sulfoxidation of promazine | hmdb.ca |

Development and Application of Advanced Preclinical Models for Enhanced Mechanistic Insights

Traditional preclinical models, such as rodent studies and 2D cell cultures, have provided foundational knowledge about phenothiazines. However, to gain deeper mechanistic insights into the specific actions of this compound, more advanced models are necessary.

Patient-derived organoids, particularly those from the liver and brain, offer a more physiologically relevant in vitro system to study metabolism and neuropharmacology. nih.govmdpi.com These 3D models better recapitulate the complex cellular architecture and function of human tissues. nih.gov The use of gut-on-a-chip models could also provide valuable information on the absorption and metabolism of this compound. mdpi.com

Furthermore, the use of knockout mice, specifically those with targeted deletions of dopamine receptors (e.g., D1R, D2R), could help to dissect the specific contribution of these receptors to the pharmacological effects of this compound. nih.govfrontiersin.orgnih.gov Comparing the behavioral and neurochemical responses to the compound in these knockout mice versus wild-type animals would provide clearer evidence of its receptor-mediated mechanisms. wikipedia.orgfrontiersin.org

Table 3: Advanced Preclinical Models for Future Research

| Model Type | Application for Demethylpromazine Research | Potential Mechanistic Insights |

| Liver Organoids | Studying the metabolism and potential hepatotoxicity of the compound in a human-relevant system. nih.gov | Identification of novel metabolites and assessment of metabolic stability. |

| Brain Organoids | Investigating the neurodevelopmental and neurotoxic effects of the compound on human neural cells. | Understanding the impact on neuronal viability, differentiation, and network activity. |

| Dopamine Receptor Knockout Mice | Elucidating the role of specific dopamine receptor subtypes in the compound's mechanism of action. nih.govfrontiersin.orgnih.gov | Differentiating between receptor-mediated and off-target effects. |

| Gut-on-a-Chip | Modeling the intestinal absorption and first-pass metabolism of the compound. mdpi.com | Predicting oral bioavailability and the influence of gut microbiota on metabolism. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies offer a powerful, unbiased approach to understanding the global effects of a compound on a biological system. nih.gov The application of metabolomics, proteomics, and transcriptomics to study this compound could reveal novel pathways and biomarkers associated with its activity.

Metabolomics analysis of plasma or tissue samples from preclinical models treated with this compound could identify specific metabolic signatures and perturbed pathways. nih.gov Proteomics can be used to quantify changes in the expression of proteins involved in drug metabolism and transport, providing a clearer picture of its disposition. nih.gov Transcriptomic studies, using techniques like RNA-seq, can reveal changes in gene expression in response to the compound, offering insights into its broader cellular effects. nih.govnih.gov

Integrating these multi-omics datasets would provide a comprehensive, systems-level understanding of the pharmacological actions of this compound, moving beyond a single-target perspective. nih.govnih.gov

Reevaluation of the Role of this compound in the Overall Pharmacological Profile of Parent Compounds

Future studies should directly compare the pharmacological potency and efficacy of this compound with promazine at relevant molecular targets. This includes not only dopamine receptors but also any novel targets identified. In vivo studies comparing the behavioral effects of equimolar doses of promazine and this compound would also be highly informative.

Given that demethylpromazine is formed in vivo and can cross the blood-brain barrier, its accumulation in the brain could have significant clinical implications. A reevaluation of its contribution is essential for a complete understanding of the pharmacology of promazine and other related phenothiazines.

Q & A

Q. What key parameters should be optimized during the synthesis of Demethylpromazine hydrochloride to ensure high purity?

Synthesis of hydrochlorides often involves solvent selection, reaction temperature control, and purification steps. For example, refluxing in solvents like acetonitrile or dichloromethane under inert conditions can minimize side reactions. Post-synthesis, techniques such as recrystallization or column chromatography (using methylene chloride as a solvent, as in ) are critical for impurity removal . Yield optimization may require adjusting stoichiometric ratios of intermediates and catalysts, as demonstrated in Fadrozole HCl synthesis ( ).

Q. How should researchers handle and store this compound to maintain stability?

Storage in tightly sealed, light-resistant containers under controlled humidity (20–25°C) is essential. Safety Data Sheets (SDS) for related compounds emphasize storing in well-ventilated areas, avoiding moisture, and using desiccants. Stability studies should include periodic HPLC analysis to detect degradation products, as outlined in USP monographs ( ). Toxicological risks (e.g., aquatic toxicity) necessitate secure disposal via approved waste facilities .

Q. What analytical methods are validated for quantifying this compound in experimental formulations?

UV-Vis spectrophotometry and HPLC are standard. For purity testing, USP protocols recommend comparing sample absorbance (e.g., at 254 nm) against reference standards. A calibration curve using dilutions (e.g., 0.025–0.2 mg/mL) ensures accuracy, with acceptance criteria for impurity thresholds (≤0.5%) as per . Mass spectrometry (MS) and NMR further confirm structural integrity .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation of this compound derivatives be resolved?

Contradictions in NMR or IR spectra may arise from tautomerism or solvent interactions. Cross-validation using multiple techniques (e.g., 2D-NMR, X-ray crystallography) is critical. For example, in Memantine HCl synthesis ( ), discrepancies in proton assignments were resolved by spiking experiments with deuterated analogs. Computational modeling (DFT) can also predict spectral patterns to align with empirical data .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Design of Experiments (DoE) frameworks can identify critical process parameters (CPPs), such as reaction time or pH. For instance, in Dapoxetine HCl synthesis (), optimizing amination steps reduced variability. Advanced process analytical technology (PAT), like in-line FTIR, enables real-time monitoring of intermediates .

Q. How should researchers address conflicting toxicity data in preclinical studies of this compound?

Contradictions may stem from differences in animal models or dosing regimens. Meta-analysis of existing data, combined with in vitro assays (e.g., Ames test for mutagenicity), can clarify risks. Safety protocols from SDS ( ) recommend using personal protective equipment (PPE) and fume hoods to minimize exposure during ambiguity resolution .

Methodological Guidance

- Impurity Profiling : Follow USP guidelines () for gradient HPLC with photodiode array detection to isolate and quantify degradation products.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 6 months, with periodic sampling to assess hydrolysis or oxidation .

- Synthetic Yield Optimization : Use response surface methodology (RSM) to balance temperature and reagent concentrations, as applied in Fadrozole HCl synthesis ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.